1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine
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Overview
Description
1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a triazole and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine typically involves the use of “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is carried out between an azide and an alkyne to form the triazole ring . The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone .
Industrial Production Methods
the principles of green chemistry, such as the use of aqueous media and mild reaction conditions, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,3-triazole: Similar triazole ring but lacks the pyrazole moiety.
3-Methyl-1H-pyrazole: Contains the pyrazole ring but lacks the triazole moiety.
1,2,3-Triazole derivatives: Various derivatives with different substituents on the triazole ring.
Uniqueness
1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine is unique due to its combination of both triazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C7H10N6 |
---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
2-methyl-5-(2-methyltriazol-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C7H10N6/c1-12-7(8)3-5(10-12)6-4-9-13(2)11-6/h3-4H,8H2,1-2H3 |
InChI Key |
JZCRXBULTCJILJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NN(N=C2)C)N |
Origin of Product |
United States |
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